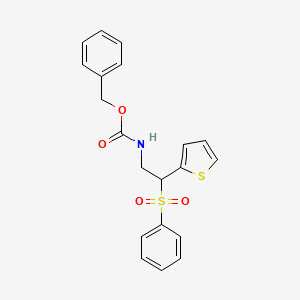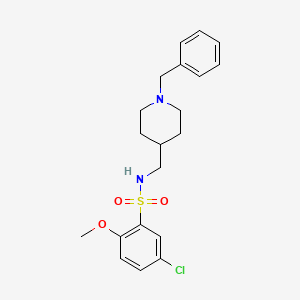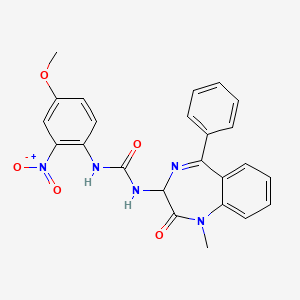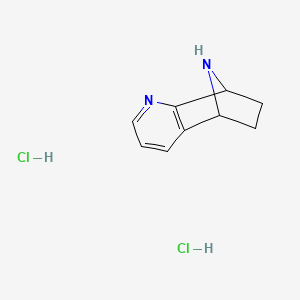
tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate
Overview
Description
tert-Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate: is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.24 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-amino-1H-pyrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pyrazole-based ligands and catalysts .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Medicine: The compound is explored for its potential therapeutic applications. Pyrazole derivatives have shown promise in the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is employed in the production of polymers, coatings, and other materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is primarily related to its interactions with biological targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes, receptors, and other proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, influencing signal transduction pathways.
DNA/RNA: The compound may also interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
- tert-Butyl 2-(4-aminopiperidin-1-yl)acetate
- tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate
- tert-Butyl 2-(4-amino-1H-triazol-1-yl)acetate
Comparison: tert-Butyl 2-(4-amino-1H-pyrazol-1-yl)acetate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, the pyrazole derivative may exhibit different reactivity and selectivity in chemical reactions. Additionally, the biological activity of pyrazole derivatives can differ significantly from those of piperidine, imidazole, and triazole analogs .
Properties
IUPAC Name |
tert-butyl 2-(4-aminopyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEYZRUTRMWATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
786684-63-7 | |
| Record name | tert-butyl 2-(4-amino-1H-pyrazol-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2995991.png)

![Ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate dihydrochloride](/img/structure/B2995993.png)

![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one](/img/structure/B2995997.png)


![4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2996001.png)
![3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid](/img/structure/B2996002.png)
![1-phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2996003.png)
![1-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B2996005.png)
